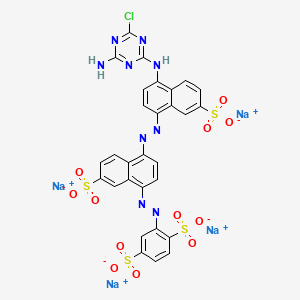

Tetrasodium 2-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tetrasodium 2-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrasodium 2-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate involves multiple steps. The process typically starts with the diazotization of 4-amino-6-chloro-1,3,5-triazin-2-amine, followed by coupling with 7-sulphonato-1-naphthylamine. This intermediate product is then further diazotized and coupled with another molecule of 7-sulphonato-1-naphthylamine. The final step involves coupling with benzene-1,4-disulphonic acid under controlled pH and temperature conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions. The final product is typically isolated by filtration, washed, and dried to obtain a high-purity dye.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium 2-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bonds.

Reduction: Reduction reactions typically target the azo groups, converting them into amines.

Substitution: The compound can undergo substitution reactions, particularly at the triazine ring, where nucleophiles can replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Breakdown products including smaller aromatic compounds.

Reduction: Corresponding amines.

Substitution: Substituted triazine derivatives.

Scientific Research Applications

Dye Chemistry

Tetrasodium 2-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato derivatives are widely used as reactive dyes in textile applications. Their ability to form covalent bonds with cellulose fibers enhances colorfastness and stability during washing processes.

| Application Area | Description |

|---|---|

| Textile Dyeing | Used as a reactive dye for cotton and other cellulosic fibers. |

| Colorfastness | Provides improved wash and light fastness compared to traditional dyes. |

Analytical Chemistry

The compound serves as a reagent in various analytical techniques due to its chromogenic properties. It can be used in spectrophotometric analysis to determine the concentration of specific analytes based on color intensity.

| Analytical Method | Application |

|---|---|

| Spectrophotometry | Used for quantitative analysis of metal ions through colorimetric methods. |

| Chromatography | Acts as a tagging agent for separation processes in liquid chromatography. |

Biological Applications

Research indicates potential uses in biological systems, especially in targeting specific proteins or enzymes due to its unique structural features. The compound's ability to interact with biological molecules makes it a candidate for further studies in drug delivery systems.

| Biological Application | Description |

|---|---|

| Drug Delivery | Potential use as a carrier for targeted drug delivery due to its biocompatibility. |

| Protein Labeling | Can be utilized for labeling proteins in biochemical assays. |

Environmental Monitoring

The compound can also be applied in environmental chemistry for monitoring pollutants due to its reactivity with heavy metals and other contaminants.

| Environmental Application | Description |

|---|---|

| Pollutant Detection | Utilized in the detection of heavy metals in water samples through colorimetric methods. |

Case Studies

Several studies have demonstrated the effectiveness of Tetrasodium 2-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato derivatives:

- Textile Industry : A study published in the Journal of Applied Polymer Science highlighted the use of this compound as a reactive dye for cotton fabrics, showing significant improvements in color retention after multiple washes.

- Analytical Methods : Research featured in Talanta illustrated how this compound could be employed in spectrophotometric assays for detecting trace levels of lead ions in drinking water, showcasing its sensitivity and specificity.

- Biological Research : A paper from Bioconjugate Chemistry discussed the potential of using this compound as a fluorescent probe for imaging cellular processes, emphasizing its utility in biomedical research.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are crucial for its function as a dye and in analytical applications. The molecular targets include various substrates that interact with the azo groups, leading to color changes that are easily detectable.

Comparison with Similar Compounds

Similar Compounds

- Tetrasodium 2-((4-((4-((4-amino-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate

- Tetrasodium 2-((4-((4-((4-amino-6-methyl-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate

Uniqueness

The presence of the 4-amino-6-chloro-1,3,5-triazin-2-yl group in Tetrasodium 2-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate imparts unique chemical properties, such as enhanced stability and specific reactivity patterns, making it particularly valuable in industrial dye applications.

Biological Activity

Tetrasodium 2-((4-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-7-sulphonato-1-naphthyl)azo)-7-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate), commonly referred to as a reactive dye, is a complex compound with significant biological activity. This article explores its biological properties, including its mechanisms of action, toxicity, and applications in various fields.

Chemical Formula

The molecular formula of this compound is C21H14ClN7Na4O13S.

Structural Characteristics

The compound features:

- Amino and sulfonate groups that enhance its solubility and reactivity.

- A triazine ring , which is known for its stability and ability to form strong bonds with various substrates.

The biological activity of this compound primarily arises from its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of the triazine ring and azo linkages allows it to act as a dye and potentially influence cellular processes.

Toxicological Studies

Recent studies have indicated varying degrees of toxicity associated with this compound. Key findings include:

Case Studies

- Application in Textile Industry : Tetrasodium 2-(...) has been widely used in the textile industry as a reactive dye due to its ability to form covalent bonds with cellulose fibers. This property enhances the durability of the dye under various laundering conditions.

- Pharmaceutical Research : In pharmaceutical applications, compounds similar to Tetrasodium 2-(...) have been investigated for their potential as drug delivery systems. The sulfonate groups facilitate solubility in biological fluids, improving bioavailability.

- Environmental Impact Studies : Research has shown that reactive dyes can pose environmental risks due to their persistence and toxicity in aquatic systems. Studies have focused on the degradation pathways of such compounds under varying environmental conditions .

Properties

CAS No. |

85586-79-4 |

|---|---|

Molecular Formula |

C29H16ClN9Na4O12S4 |

Molecular Weight |

938.2 g/mol |

IUPAC Name |

tetrasodium;2-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-7-sulfonatonaphthalen-1-yl]diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate |

InChI |

InChI=1S/C29H20ClN9O12S4.4Na/c30-27-33-28(31)35-29(34-27)32-21-6-7-23(19-11-14(52(40,41)42)1-4-17(19)21)37-36-22-8-9-24(20-12-15(53(43,44)45)2-5-18(20)22)38-39-25-13-16(54(46,47)48)3-10-26(25)55(49,50)51;;;;/h1-13H,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H3,31,32,33,34,35);;;;/q;4*+1/p-4 |

InChI Key |

ADKNJTIHAWDJKQ-UHFFFAOYSA-J |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C=C1S(=O)(=O)[O-])N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=C(C=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=NC(=NC(=N6)N)Cl.[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.